
(4-((4-Chlorophenyl)sulfonyl)-6-methylquinolin-3-yl)(4-ethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4-Chlorophenyl)sulfonyl)-6-methylquinolin-3-yl)(4-ethylphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of quinoline derivatives and has been studied extensively for its potential use in various fields, including medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- A study demonstrated the synthesis of new quinazolines, which have shown potential as antimicrobial agents. This includes derivatives related to the compound (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Biological Activities
- Research on novel N-phenylpyrazolyl aryl methanones derivatives, containing groups like arylthio/sulfinyl/sulfonyl, revealed their favorable herbicidal and insecticidal activities. This study included compounds structurally similar to (4-((4-Chlorophenyl)sulfonyl)-6-methylquinolin-3-yl)(4-ethylphenyl)methanone (Wang, B., Wu, J., Liu, Q., Li, Y., Song, H., & Li, Z., 2015).
Clathrate Hosts
- Certain derivatives, like (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone, served as clathrate hosts for benzene guests, indicating their potential in the formation of inclusion complexes (Eto, M., Yamaguchi, K., Shinohara, I., Ito, F., Yoshitake, Y., & Harano, K., 2011).
Antioxidant Properties
- The compound (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives were found to possess effective antioxidant power. This research is relevant due to the structural similarities with the compound (Çetinkaya, Y., Göçer, H., Menzek, A., & Gülçin, I., 2012).
Antibacterial and Antifungal Activities
- A study synthesized new arylsulfonamide-based quinolines, showing significant antibacterial and antifungal activities, which is relevant to the compound's potential application in these areas (Kumar, L. J., & Vijayakumar, V., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
Based on the structure and known actions of similar compounds, it can be hypothesized that it may inhibit the activity of its target enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given the potential inhibition of COX-1 and COX-2 enzymes . This would result in decreased production of prostaglandins, leading to reduced inflammation and pain signaling.
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action would likely include reduced production of prostaglandins, leading to decreased inflammation and pain signaling . This could potentially be beneficial in the treatment of conditions characterized by inflammation and pain.
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-6-methylquinolin-3-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3S/c1-3-17-5-7-18(8-6-17)24(28)22-15-27-23-13-4-16(2)14-21(23)25(22)31(29,30)20-11-9-19(26)10-12-20/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCONJRAMHPOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


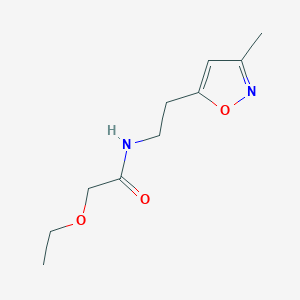


![3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2805213.png)

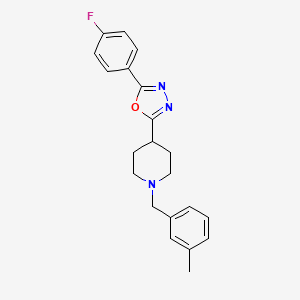
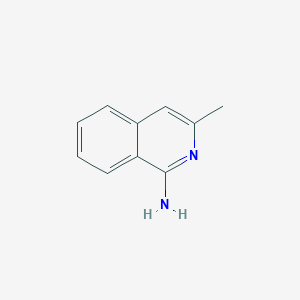
![Methyl 2-(2,5-difluorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2805218.png)
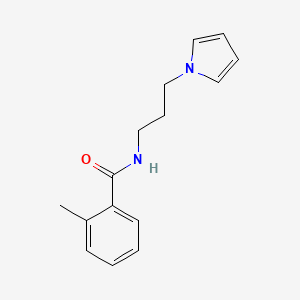
![(5Z)-3-methyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2805222.png)
![3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2805225.png)
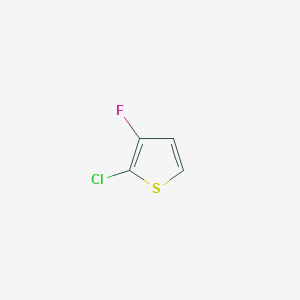
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2805230.png)